molecular formula C14H20BClO3 B6304516 2-Chloro-4-ethoxyphenylboronic acid pinacol ester CAS No. 2121513-55-9

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

Cat. No. B6304516
CAS RN: 2121513-55-9
M. Wt: 282.57 g/mol
InChI Key: YLQJPAOZRKWNGM-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered valuable building blocks in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, is a significant process in organic synthesis . The protodeboronation of these esters can be achieved using a radical approach .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is 282.57 . Its IUPAC name is 2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Chemical Reactions Analysis

Pinacol boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling . They also participate in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Conversion to Organotrifluoroborate

The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This conversion is useful in various chemical synthesis processes.

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Study of π-Interactions and Electronic Structure

2-Hydroxyphenylboronic acid pinacol ester, another similar compound, has been used in studies of π-interactions, electronic structure and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .

Synthesis of Indolo-Fused Heterocyclic Inhibitors

This compound has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .

Inverse-Electron-Demand Diels-Alder Reaction

Isopropenylboronic acid pinacol ester, a versatile ester reagent, is used for the inverse-electron-demand Diels-Alder reaction .

Stereoselective Aldol Reactions

It is also used in stereoselective aldol reactions, which are important for the formation of carbon-carbon bonds in organic synthesis .

Preparation of Therapeutic Kinase and Enzymatic Inhibitors

This compound is used in the preparation of various therapeutic kinase and enzymatic inhibitors .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .

Action Environment

The action of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .

Safety and Hazards

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is associated with certain hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Boronic esters, including 2-Chloro-4-ethoxyphenylboronic acid pinacol ester, continue to be valuable building blocks in organic synthesis . Their use in Suzuki-Miyaura coupling and other reactions will likely continue to be explored in future research .

properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJPAOZRKWNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

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